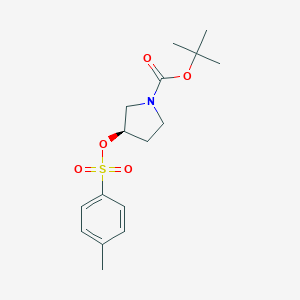

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate

概要

説明

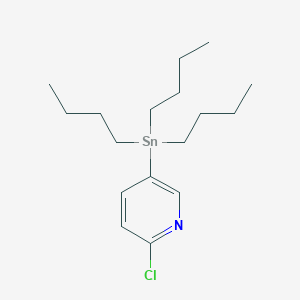

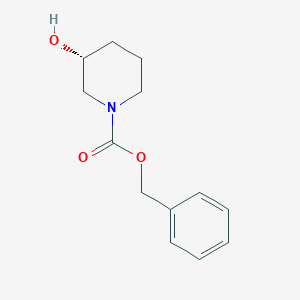

“®-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 139986-03-1 . It has a molecular weight of 341.43 and its IUPAC name is tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate .

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding alcohol with p-TsCl in the presence of triethylamine and DMAP in dichloromethane . The reaction mixture is stirred for 8 hours at room temperature, then washed with brine. The organic layer is dried over anhydrous Na2SO4 and evaporated. The resulting crude product is purified by flash silica gel chromatography .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO5S/c1-12-5-7-14 (8-6-12)23 (19,20)22-13-9-10-17 (11-13)15 (18)21-16 (2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP2C19 and CYP2C9 . Its water solubility is 0.129 mg/ml .科学的研究の応用

Synthesis of Vandetanib

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate plays a crucial role in the synthesis of Vandetanib, a medication used to treat certain types of cancer. It acts as an intermediate in a multi-step chemical synthesis process. The process involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps to yield Vandetanib. This pathway has been highlighted for its higher yield and commercial viability on an industrial scale Mi, W. (2015). Fine Chemical Intermediates.

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, are paramount in stereoselective synthesis, especially for constructing N-heterocycles like piperidines and pyrrolidines. These compounds are fundamental in developing many natural products and drugs with therapeutic relevance. The review by Philip, R. et al. (2020) in RSC Advances emphasizes the significance of tert-butanesulfinamide-mediated asymmetric synthesis, showcasing the method's versatility in accessing structurally diverse N-heterocycles Philip, R., Radhika, S., Saranya, P., & Anilkumar, G. (2020). RSC Advances, 10, 42441-42456.

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a structural motif in (R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, is extensively utilized in medicinal chemistry. It is incorporated into bioactive molecules to explore pharmacophore space, contribute to stereochemistry, and enhance three-dimensional (3D) coverage through "pseudorotation." Li Petri, G. et al. (2021) in Topics in Current Chemistry (Cham) highlight the pyrrolidine ring's importance in developing compounds for treating human diseases, demonstrating the scaffold's utility in enhancing biological activity and selectivity Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Topics in Current Chemistry (Cham), 379.

Safety and Hazards

The compound has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

It is known that pyrrolidine derivatives play a significant role in the biosynthesis of proline in plants . They regulate proline content by catalyzing the rate-limiting step in the glutamate pathway .

Mode of Action

For instance, they can participate in N-heterocyclization of primary amines with diols . They can also be involved in alkene aza-Cope-Mannich cyclization .

Biochemical Pathways

The compound is likely involved in the glutamate pathway for proline biosynthesis . It may also participate in other biochemical pathways related to the synthesis of pyrrolidines .

Result of Action

It is known that pyrrolidine derivatives can contribute to the synthesis of various cyclic amines .

特性

IUPAC Name |

tert-butyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)22-13-9-10-17(11-13)15(18)21-16(2,3)4/h5-8,13H,9-11H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWACHFODPQVXHF-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634971 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate | |

CAS RN |

139986-03-1 | |

| Record name | tert-Butyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)